Polaprezinc
Overview
Description
Polaprezinc is a chelated form of zinc and L-carnosine . It is a zinc-related medicine first approved in Japan and has been clinically used to treat gastric ulcers . It has been found to be effective in pressure ulcer treatment and against small intestine mucosal injury associated with long-term aspirin therapy .
Synthesis Analysis
The synthesis of polaprezinc can be decomposed into L-carnosine synthesis and L-carnosine-Zn salt complexation . b-Dihydro-1,3-thiazol-2,4-dione was synthesized from alanine and methyl o-ethyl xanthate, then acylated with L-histidine to obtain L-carnosine and finally complexed with zinc acetate to obtain polaprezinc .Molecular Structure Analysis
Polaprezinc has a molecular formula of C9H12N4O3Zn . Its molecular weight is 289.61 .Chemical Reactions Analysis
Polaprezinc exerts an anti-Helicobacter pylori effect, which is mainly attributed to Zn ions .Physical And Chemical Properties Analysis
Polaprezinc is characterized as a white or yellowish white crystalline powder . It is insoluble in glacial acetic acid and almost insoluble in water, methanol, ethanol, and ether . It is soluble in dilute hydrochloric acid, dilute nitric acid, and sodium hydroxide solution . Its melting point is 260-270°C .Scientific Research Applications
Radiation-Induced Apoptosis Prevention : Polaprezinc has demonstrated significant protective effects against ionizing radiation-induced apoptosis in rat jejunal crypt cells. The treatment with Polaprezinc resulted in a notable reduction in the number of apoptotic cells and active caspase-3 immunopositive cells. It also led to decreased expression of p53, p21(WAF1/CIP1), and Bax post-irradiation (Matsuu-Matsuyama et al., 2008).
Protection against Radiation Proctitis : In a rat model, Polaprezinc exhibited efficacy in mitigating acute radiation-induced rectal disorders. This treatment showed promising results in reducing mucosal damage, inflammation, and depth of inflammation in the rectum post-irradiation (Doi et al., 2011).
Cardiac Function Post-Myocardial Infarction :Polaprezinc has been associated with improved cardiac function post-myocardial infarction. It was found to elevate urine and blood zinc levels, reduce mean interleukin-6/maximal creatine phosphokinase levels, and enhance the ejection fraction in patients post-AMI, indicating its potential in providing anti-inflammatory effects and improving cardiac function (Yoshikawa et al., 2019).
Protective Effects in Hepatocytes :Polaprezinc has shown protective effects against acetaminophen-induced toxicity in mouse primary cultured hepatocytes. It was observed to induce Heat Shock Protein 70 expression and inhibit lipid peroxidation after acetaminophen treatment, thus protecting against toxicity (Nishida et al., 2009).
Oral Treatment of Pressure Ulcers :Polaprezinc, when orally administered, has demonstrated efficacy in the treatment of chronic pressure ulcers, indicating its potential role in wound healing and tissue repair. The treatment was associated with significant improvement in Pressure Ulcer Scale for Healing (PUSH) scores and increased serum zinc levels (Sakae & Yanagisawa, 2014).
Safety And Hazards
properties
IUPAC Name |
3-aminopropanoyl-[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]azanide;zinc | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H3,11,12,13,14,15,16);/p-1/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWBKUDRXMQSFD-FJXQXJEOSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)[N-]C(=O)CCN.[Zn] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)[N-]C(=O)CCN.[Zn] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N4O3Zn- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048615 | |
Record name | Polaprezinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Polaprezinc increases the expression of various antioxidant enzymes, including superoxide dismutase 1 (SOD-1), SOD-2, heme oxygenase-1 (HO-1), glutathione S-transferase (GST), glutathione peroxidase (GSH-px), peroxidredoxin-1 (PRDX1; PRXI) and PRXD5 (PRXV). This process occurs in the gastric mucosa, defending mucosal cells against reactive oxygen species. This drug inhibits the activity of the transcription factor nuclear factor-kappaB (NF-kB) and decreases the expression of various inflammatory cytokines, including interleukin (IL) 1beta, IL-6, IL-8, and tumor necrosis factor alpha (TNF-a). Polaprezinc also promotes the expression of numerous growth factors, including as platelet-derived growth factor-B (PDGF-B), vascular endothelial growth factor (VEGF), and nerve growth factor (NGF), in addition to various heat shock proteins (HSPs), including HSP90, HSP70, HSP60, HSP47, HSP27, and HSP10. This process promotes tissue growth and protects against damage the gastric mucosa. | |
Record name | Polaprezinc | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09221 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Polaprezinc | |
CAS RN |
107667-60-7 | |
Record name | Polaprezinc | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09221 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Polaprezinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc, [β-alanyl-κN-L-histidinato(2-)-κN,κO] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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